molecular formula C12H11NO5S B180256 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid CAS No. 185808-79-1

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid

Cat. No. B180256
M. Wt: 281.29 g/mol
InChI Key: KDTDAIJOPUUSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid, also known as DMTB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiazolidinedione family of drugs, which are known to have anti-inflammatory and hypoglycemic effects. DMTB has been shown to have a number of unique properties that make it a promising candidate for further research.

Mechanism Of Action

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid is thought to exert its effects by inhibiting the activity of various enzymes involved in the production of inflammatory mediators. Specifically, 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These inflammatory mediators are known to play a role in a number of different diseases, including arthritis, asthma, and cancer.

Biochemical And Physiological Effects

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation in various animal models of disease. 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has also been shown to have hypoglycemic effects, which may make it a potential treatment for diabetes. Additionally, 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have antioxidant properties, which may make it a potential treatment for various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in lab experiments is its ability to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid a useful tool for studying the mechanisms of action of various drugs and compounds. However, one limitation of using 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid, including its use as a potential treatment for various diseases associated with inflammation and oxidative stress. Additionally, further research is needed to determine the potential toxicity of 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in various applications.

Synthesis Methods

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid can be synthesized using a number of different methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4,5-dimethylthiazole. Other methods include the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiazole, and the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercapto-4,5-dimethylthiazole.

Scientific Research Applications

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have a number of potential scientific research applications, including its use as a tool for studying the mechanisms of action of various drugs and compounds. 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition has been shown to reduce inflammation in various animal models of disease.

properties

CAS RN

185808-79-1

Product Name

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxybenzoic acid

InChI

InChI=1S/C12H11NO5S/c1-18-8-3-2-6(4-7(8)11(15)16)5-9-10(14)13-12(17)19-9/h2-4,9H,5H2,1H3,(H,15,16)(H,13,14,17)

InChI Key

KDTDAIJOPUUSTJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)O

synonyms

5-[(2,4-Dioxothiazolidin-5-yl)Methyl]-2-Methoxybenzoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.